Cryptochrome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

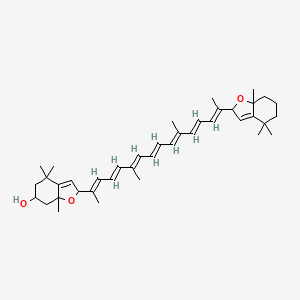

The compound Cryptochrome is a complex organic molecule characterized by multiple conjugated double bonds and benzofuran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, including aldol condensations, Michael additions, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Analyse Chemischer Reaktionen

Photoreduction

Photoactivation of cryptochromes begins with photoexcitation, or photon absorption, and photoreduction of the flavin adenine dinucleotide (FAD) chromophore . The fully oxidized FAD absorbs blue light more effectively than any other redox forms of FAD . The light-induced forward reaction reduces FAD to FADH- .

The signaling state of this compound is controlled by the oxidation state of its flavin cofactor FAD, which exists in three interconvertible redox forms: FAD, FADH- , and FADH- .

Radical Pair Formation

Cryptochromes are activated via an intraprotein electron transfer mechanism that generates radical pairs comprising flavin and one of several tryptophan and/or tyrosine residues . Radical formation activates the protein and induces biological activity . The formation of radical pairs in this compound is magnetically sensitive .

Reoxidation

Cryptochromes undergo a reverse reaction (reoxidation) that restores the fully oxidized (inactive resting) form in the dark . This reoxidation reaction occurs by a mechanism that could also generate radical pairs, such as superoxide and/or peroxide radicals and flavin radicals, and therefore be magnetically sensitive . No reoxidation was observed in the absence of molecular oxygen, indicating that oxygen is necessary and sufficient for the reaction to occur .

The back-reaction in this compound likely involves the superoxide radical O2 . The molecular oxygen radical O2 enters the molecular pocket in this compound . The reaction of the semiquinone FADH state of the flavin cofactor in this compound with O2 is shown in Fig. 4 .

Magnetic Field Effects

Changes in the photochemical kinetics of Arabidopsis thaliana Cry and Escherichia coli photolyase are produced by applied magnetic fields . A 28 mT magnetic field elicits 10–20% changes in the yield of RP2 in both Arabidopsis thaliana Cry and Escherichia coli photolyase .

Conformational Changes

Photoactivation of plant cryptochromes results in conformational changes, such as disengagement of the PHR and CCE domains . Light is proposed to release the CCEs from interaction with the PHRs so that both components can engage partners .

Exposure of CRY to blue light induces a conformation similar to that of the constitutively active CRY mutant with a C-terminal deletion .

Factors Influencing this compound Activity

Any physiological or external factor that increases the lifetime of the radical will necessarily result in an increased this compound signal at a given light intensity, and any factor that tends to decrease the lifetime of the radical will result in reduced this compound activity at the same photon fluence (light intensity) . Cellular metabolites may promote photoreduction in cryptochromes by serving either directly as electron donors . High glycerol concentrations and reduced temperatures have been used to optimize the observed magnetic responses .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cryptochrome

- (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E)-2,4,6,8,10,12,14,16,18,20,22-Tetracosaundecaenal

- Methyl (2E,4Z,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethyl-20-oxo-2,4,6,8,10,12,14,16,18-henicosanonaenoate

Uniqueness

This compound is unique due to its specific arrangement of double bonds and benzofuran moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel |

C40H56O3 |

|---|---|

Molekulargewicht |

584.9 g/mol |

IUPAC-Name |

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O3/c1-28(18-13-20-30(3)33-24-35-37(5,6)22-15-23-39(35,9)42-33)16-11-12-17-29(2)19-14-21-31(4)34-25-36-38(7,8)26-32(41)27-40(36,10)43-34/h11-14,16-21,24-25,32-34,41H,15,22-23,26-27H2,1-10H3/b12-11+,18-13+,19-14+,28-16+,29-17+,30-20+,31-21+ |

InChI-Schlüssel |

KCYOZNARADAZIZ-CWBQGUJCSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |

Isomerische SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2C(CC(CC2(O1)C)O)(C)C)/C=C/C=C(\C)/C3C=C4C(CCCC4(O3)C)(C)C |

Kanonische SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CCCC4(O3)C)(C)C |

Synonyme |

cryptochrome Cryptochrome Proteins Cryptochromes |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.